molecular formula C20H22N2O B11702725 3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole

3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole

Cat. No.: B11702725
M. Wt: 306.4 g/mol
InChI Key: ODXUNIIXENMXEV-UHFFFAOYSA-N
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Description

3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

The synthesis of 3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzylhydrazine with 4-pentylbenzoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-Phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-benzyl-5-(4-pentylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H22N2O/c1-2-3-5-8-16-11-13-18(14-12-16)20-21-19(22-23-20)15-17-9-6-4-7-10-17/h4,6-7,9-14H,2-3,5,8,15H2,1H3

InChI Key

ODXUNIIXENMXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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